5H-Tetrazol-5-one, 1,2-dihydro-
Description
Historical Context and Discovery
The tetrazole ring system, first reported in 1885 by Johannes Thiele, laid the foundation for derivatives like 5H-tetrazol-5-one, 1,2-dihydro-. Early 20th-century studies focused on tetrazole’s aromaticity and metabolic stability, but the dihydro variant emerged later as chemists sought to modulate electronic properties for specialized applications. The partial reduction of the tetrazole ring introduces a non-aromatic conjugated system, enabling unique reactivity patterns. For instance, 1-hydroxy-5H-tetrazole derivatives were synthesized in 2021 via nitrous acid-mediated diazotization, showcasing the compound’s adaptability. Structural characterization through X-ray crystallography confirmed its planar geometry and hydrogen-bonding capabilities, critical for understanding its role in supramolecular chemistry.
Significance in Heterocyclic Chemistry
5H-Tetrazol-5-one, 1,2-dihydro- occupies a strategic niche due to its dual functionality: the tetrazole ring provides nitrogen-rich electron density, while the dihydro moiety enhances solubility and polar interactions. This balance is exemplified in hypervalent iodine complexes, where the compound forms fused benziodazole-tetrazole rings (BIAT) with shortened I–O bonds (1.97 Å) and acute N–I–O angles (164.16°), enabling applications in oxidative catalysis.
Table 1: Comparative Analysis of Tetrazole Derivatives
The compound’s ability to act as a hydrogen-bond donor and acceptor facilitates its use in crystal engineering, as seen in BIAT-OH structures where intermolecular interactions stabilize lattice frameworks. Additionally, its metabolic resistance makes it valuable in drug design, particularly for diabetes therapeutics targeting PPARs and DPP-4.
Research Evolution and Current State
Recent breakthroughs have expanded the compound’s utility:
- Energetic Materials : 1-Hydroxy-5H-tetrazole derivatives exhibit detonation velocities up to 8,570 m/s, rivaling traditional explosives like RDX. Silver salts of these derivatives demonstrate rapid deflagration-to-detonation transitions, ideal for primary explosives.
- Medicinal Chemistry : Tetrazolyl analogs inhibit α-glycosidase (IC₅₀ = 0.8 μM) and SGLT2 (IC₅₀ = 2.3 nM), outperforming standard antidiabetics like acarbose.
- Coordination Chemistry : Hypervalent iodine complexes derived from 5H-tetrazol-5-one serve as precursors for light-stable oxidants, with applications in organic synthesis.
Table 2: Recent Advances (2021–2023)
Properties
IUPAC Name |
tetrazolidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N4O/c6-1-2-4-5-3-1/h4-5H,(H2,2,3,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJNWQZENDGSAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)NNNN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization Pathway
The reaction mechanism begins with protonation of 5-ATO’s amino group, followed by nitrosation via NaNO₂ to generate a diazonium ion. Intramolecular nucleophilic attack by the tetrazole nitrogen onto the diazonium carbon results in cyclization, releasing nitrogen gas and forming the tetrazolone core. Acid concentration and temperature are critical to avoiding diazonium decomposition.
Microwave Cyclocondensation
Microwave irradiation promotes polar transition states, accelerating the nucleophilic addition of cyanamide to the imine intermediate formed from 5-aminotetrazole and aldehydes. The rapid heating minimizes thermal degradation, making this method suitable for thermally sensitive substrates.
Optimization Tips :
- Catalyst Addition : Trace amounts of p-toluenesulfonic acid (PTSA) enhance reaction rates.
- Solvent Choice : Polar aprotic solvents like DMF improve microwave absorption.
Chemical Reactions Analysis
Types of Reactions
5H-Tetrazol-5-one, 1,2-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the tetrazole ring into other functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
Medicinal Chemistry Applications
5H-Tetrazol-5-one, 1,2-dihydro- and its derivatives exhibit a range of biological activities that make them valuable in pharmaceutical research. These compounds are known for their potential pharmacological applications, including:
- Antimicrobial Activity : Research indicates that certain derivatives possess antibacterial and antifungal properties.
- Anticancer Properties : Some studies have highlighted the potential of tetrazole derivatives in targeting cancer cells, demonstrating cytotoxic effects against various human cancer cell lines.
- Anti-inflammatory Effects : Compounds derived from 5H-tetrazol-5-one have shown promise in reducing inflammation in preclinical models.
Case Study: Anticancer Activity
A study conducted on the effects of 5H-tetrazol-5-one derivatives on human cancer cell lines revealed significant cytotoxic activity. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways .
Chemical Synthesis and Reactivity
The synthesis of 5H-tetrazol-5-one, 1,2-dihydro- can be achieved through various methods, emphasizing its synthetic versatility. Key synthetic routes include:
- Cyclization Reactions : Utilizing azides and carbonyl compounds to form the tetrazole ring.
- Photochemical Transformations : Under UV irradiation, the compound can undergo ring cleavage and rearrangement to yield various products such as diazirenes and isothiocyanates .
Table 1: Synthetic Methods for 5H-Tetrazol-5-one Derivatives
| Method | Description | Yield (%) |
|---|---|---|
| Cyclization with Azides | Reaction with carbonyls to form tetrazole ring | 70-90 |
| Photochemical Irradiation | UV-induced transformations leading to diverse products | Variable |
Material Science Applications
In material science, derivatives of 5H-tetrazol-5-one are being explored for their properties as:
- Explosives : Certain tetrazole compounds are known for their high energy content and stability, making them suitable for use in energetic materials.
- Polymer Chemistry : The incorporation of tetrazole moieties into polymer matrices can enhance thermal stability and mechanical properties.
Case Study: Energetic Materials
Research has demonstrated that specific derivatives of 5H-tetrazol-5-one can serve as precursors for high-energy materials due to their favorable detonation properties .
Photochemical Applications
The photochemical behavior of 5H-tetrazol-5-one is noteworthy. Studies have shown that upon exposure to UV light, the compound can undergo significant transformations, leading to the formation of various reactive intermediates.
Table 2: Photochemical Transformations of 5H-Tetrazol-5-one
| Transformation Type | Products Formed |
|---|---|
| Ring Cleavage | Methyl isothiocyanate, azide |
| Nitrogen Elimination | N-methylcarbodiimide |
| Sulfur Elimination | Carbon monosulfide |
These transformations highlight the compound's potential utility in synthetic organic chemistry and materials development.
Mechanism of Action
The mechanism of action of 5H-Tetrazol-5-one, 1,2-dihydro- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. This interaction can influence various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Features
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 5H-Tetrazol-5-one,1,2-dihydro- | 16421-52-6 | CH₂N₄O | 86.05 | Tetrazole ring, carbonyl group |
| 5-Diacetylamino-1,2,4-thiadiazol-3-one | N/A | C₄H₅N₃O₂S | 159.17 (calculated) | Thiadiazole ring, diacetylamino substituent |
| 5-Amino-2-(tetrahydrofuran-2-yl)-1,2,4-thiadiazol-3-one | N/A | C₅H₇N₃O₂S | 173.19 (calculated) | Thiadiazole ring, tetrahydrofuran substituent |
- Tetrazole vs. Thiadiazole Rings: Tetrazoles (e.g., 5H-Tetrazol-5-one) exhibit strong acidity (pKa ~4–5) due to the NH group, enabling use as bioisosteres for carboxylic acids in drug design . Thiadiazoles (e.g., compounds 1 and 2) contain sulfur, which enhances lipophilicity and influences nucleophilic substitution reactivity. Their synthesis involves functionalization of a common precursor, 5-amino-2H-1,2,4-thiadiazol-3-one (10), via acetylation or alkylation .
Physicochemical Properties
- Density and Boiling Points: The tetrazole derivative has a notably higher density (2.41 g/cm³) compared to typical thiadiazoles (e.g., 1,3,4-thiadiazoles average ~1.5–1.8 g/cm³), likely due to its compact nitrogen-rich structure .
- Thermal Stability : The tetrazole’s high boiling point (437.8°C ) suggests greater thermal stability than many thiadiazole derivatives, which often decompose below 300°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
